molecular formula C7H3Cl2NO3 B1349748 5-Chloro-2-nitrobenzoyl chloride CAS No. 41994-44-9

5-Chloro-2-nitrobenzoyl chloride

Cat. No. B1349748
CAS RN: 41994-44-9
M. Wt: 220.01 g/mol
InChI Key: ZYUYCUXFKGUOSP-UHFFFAOYSA-N
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Scientific Research Applications

Facilitating Complex Synthesis

5-Chloro-2-nitrobenzoyl chloride has been instrumental in the synthesis of diverse organic compounds. For instance, it has enabled the facile synthesis of derivatives such as 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, showcasing its utility in organic synthesis and the development of compounds with potential biological activities (Havaldar, Bhise, & Burudkar, 2004). Similarly, its role as a building block in the synthesis of various heterocyclic scaffolds emphasizes its versatility and importance in heterocyclic chemistry (Křupková, Funk, Soural, & Hlaváč, 2013).

Advancing Crystallographic Studies

Research has also explored the crystal structure and spectroscopic studies of compounds derived from 5-Chloro-2-nitrobenzoyl chloride. For example, the study of hydrogen-bonded framework structures in certain compounds highlights the chemical's contribution to understanding molecular interactions and structural chemistry (Vasconcelos et al., 2006).

Cytotoxic Property Evaluation

The cytotoxic properties of compounds synthesized from 5-Chloro-2-nitrobenzoyl chloride have been evaluated, suggesting its potential in developing chemotherapeutic agents. A study on a silver(I) complex showed high cytotoxic property to both normal and carcinoma cells, indicating the compound's relevance in medical and pharmaceutical research (Wang & Shi, 2011).

Future Directions

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

5-chloro-2-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUYCUXFKGUOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369086
Record name 5-chloro-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-nitrobenzoyl chloride

CAS RN

41994-44-9
Record name 5-chloro-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100.00 g (0.50 mol) of 5-chloro-2-nitrobenzoic acid were mixed with 72.20 g (0.61 mol) of thionyl chloride and the mixture was heated under reflux for 2 h. The excess thionyl chloride was removed in vacuo. 106.50 g (ca. 98%) of crude 5-chloro-2-nitro-benzoyl chloride were obtained as an oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
72.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 5-chloro-2-nitrobenzoic acid (21 g, 100 mmol) in dry methylene chloride (200 mL) at 0° C. were added several drops of DMF, followed by oxalyl chloride (13 mL, 150 mmol). The reaction was warmed to ambient temperature. After 16 hours the solvents were removed and the viscous oil dried in vacuo to afford 23 g (quantitative yield) of 5-chloro-2-nitrobenzoyl chloride; NMR (CDCl3) 8.1 (d, 1), 7.7 (m, 2) ppm.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
35
Citations
MVN Souza, SMSV Wardell, JL Wardell… - Acta …, 2007 - Wiley Online Library
… 5-Chloro-2-nitrobenzoyl chloride was prepared from the corresponding carboxylic acid (1g) using thionyl chloride (3 molar equivalents) and N,N-dimethylformamide (0.1 equivalent) in …
Number of citations: 2 onlinelibrary.wiley.com
MVN De Souza, SMSV Wardell, JL Wardell… - … Section E: Structure …, 2007 - scripts.iucr.org
… 5-Chloro-2-nitrobenzoyl chloride was prepared from the corresponding carboxylic acid (1 g) using thionyl chloride (3 molar equivalents) and N,N-dimethylformamide (0.1 equivalent) in …
Number of citations: 3 scripts.iucr.org
MJ Hour, JS Yang, JC Lien, SC Kuo… - Journal of the Chinese …, 2007 - Wiley Online Library
… 5-Chloro-2-nitrobenzoyl chloride (4) was prepared from 5-chloro-2-nitrobenzoic acid (3) (1.0 g, 4.9 mmol) according to the preparation of 2. Compound 4 (1.0 g, 4.5 mmol) was then …
Number of citations: 18 onlinelibrary.wiley.com
MVN de Souza, SMSV Wardell, JL Wardell, JN Lowc… - 2007 - academia.edu
… 5-Chloro-2-nitrobenzoyl chloride was prepared from the corresponding carboxylic acid (1g) using thionyl chloride (3 molar equivalents) and N,N-dimethylformamide (0.1 equivalent) in …
Number of citations: 0 www.academia.edu
GM Karp - The Journal of Organic Chemistry, 1999 - ACS Publications
… To investigate this approach to 2 (R = tert-butyl), 5-chloro-2-nitrobenzoyl chloride 3 11 was reacted with tert-butylaminophosphonate 4a 12c to afford nitroamide 5a in 68% yield (…
Number of citations: 40 pubs.acs.org
GM Karp - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
… In a previous report [9], we described the preparation of benzodiazepinedione 1 from methyl tert-butyl glycinate and 5-chloro-2-nitrobenzoyl chloride. It was reasoned that the aza …
Number of citations: 7 onlinelibrary.wiley.com
S Hirasawa, Y Kohmura - Organic Process Research & …, 2020 - ACS Publications
… For the preparation of 5, we replaced the solvent with an environmentally friendly alternative and developed the safe process for isolating 5-chloro-2-nitrobenzoyl chloride. For the …
Number of citations: 2 pubs.acs.org
SK Park, SY Kim - Macromolecular Chemistry and Physics, 1998 - Wiley Online Library
… To a solution of piperidine (15 mL) in 50 mL of N,Ndimethylformamide (DMF) was added slowly 5-chloro-2nitrobenzoyl chloride in 200 mL of DMF at 0C. After the completion of dropping…
Number of citations: 4 onlinelibrary.wiley.com
A Roumana, A Argyriou, G Makrynitsa, S Chasapi… - 2020 - repository-empedu-rd.ekt.gr
… 5-Chloro-2-nitrobenzoyl chloride (2): 5chloro-2-nitrobenzoic acid (1 g, 0.049mmol, 1.0 equiv) was treated with freshly distilled thionyl chloride (4.4 ml, 0.060 mmol, 1.2 equiv.) at 90 C for …
Number of citations: 0 repository-empedu-rd.ekt.gr
M Sheehan - 2016 - search.proquest.com
… Excess oxalyl chloride was removed in vacuo and the product was dried to give 5-chloro-2-nitrobenzoyl chloride as a yellow oil (3.7 g, 99% yield). 1H-NMR (400 MHz, CDCl3): δ 8.09 (…
Number of citations: 2 search.proquest.com

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